Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid
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Overview
Description
Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is a nonproteinogenic amino acid derivative It is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used in solid-phase peptide synthesis (SPPS)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid typically involves multiple steps. One common method starts with the preparation of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, yielding the desired product with high diastereoselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of solid-phase peptide synthesis (SPPS) and the use of Fmoc protection are widely applied in the pharmaceutical industry for the large-scale production of peptides and related compounds.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Fmoc group is usually removed using piperidine in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.
Scientific Research Applications
Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:
Biology: The compound can be incorporated into peptides to study their biological activity and interactions with enzymes and receptors.
Medicine: Peptides containing this compound can be used as potential drug candidates for various diseases.
Industry: It is used in the pharmaceutical industry for the development of new peptide-based drugs.
Mechanism of Action
The mechanism of action of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid depends on its incorporation into peptides and their subsequent interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated into a peptide, the compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid: Similar in structure but with a different side chain.
Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: Contains a phosphonate group instead of a hydroxyl group.
Uniqueness
Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it a valuable building block for the synthesis of peptides with specific structural and functional properties .
Properties
Molecular Formula |
C22H25NO5 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)/t18-,19-/m0/s1 |
InChI Key |
DWSWJZBOHZBSAT-OALUTQOASA-N |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
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